2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
CAS No.: 370589-07-4
Cat. No.: VC15926735
Molecular Formula: C13H11N5O
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370589-07-4 |
|---|---|
| Molecular Formula | C13H11N5O |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 2-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
| Standard InChI | InChI=1S/C13H11N5O/c14-10-4-2-1-3-8(10)13(19)17-11-5-6-15-12-9(11)7-16-18-12/h1-7H,14H2,(H2,15,16,17,18,19) |
| Standard InChI Key | IUITZIGPBNGPMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)N |
Introduction
Structural Elucidation and Chemical Properties
Core Framework and Tautomeric Considerations
The compound features a 1H-pyrazolo[3,4-b]pyridine ring system linked via an amide bond to a 2-aminobenzoyl group. The pyrazolo[3,4-b]pyridine moiety exhibits tautomerism, with the 1H-tautomer being energetically favored over the 2H-form due to stabilization via resonance and hydrogen-bonding interactions . Substituents at the N1 position of the pyrazole ring further stabilize the 1H-configuration, a critical factor in molecular recognition during drug-target interactions .
Electronic and Steric Features
-
Pyrazolo[3,4-b]pyridine Core: The fused bicyclic system provides planar geometry, enabling π-π stacking interactions with aromatic residues in enzyme active sites. The nitrogen atoms at positions 1, 3, and 7 participate in hydrogen bonding, as observed in kinase inhibitors like the PKB/Akt antagonists described in .
-
Benzamide Substituent: The 2-aminobenzoyl group introduces electron-donating amino functionality, enhancing solubility and facilitating interactions with polar regions of biological targets. The ortho-amino group may adopt intramolecular hydrogen bonding with the amide carbonyl, influencing conformational flexibility .
Physicochemical Profiling (Hypothetical Data)
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
1H-Pyrazolo[3,4-b]Pyridin-4-amine: Synthesized via cyclocondensation of 4-aminopyridine derivatives with hydrazines .
-
2-Aminobenzoyl Chloride: Prepared by chlorination of 2-aminobenzoic acid using thionyl chloride.
Coupling these fragments via amide bond formation forms the target molecule.
Stepwise Synthesis Protocol (Hypothetical)
-
Synthesis of 4-Chloro-1H-Pyrazolo[3,4-b]Pyridine:
-
Amine Functionalization:
-
Amide Coupling:
-
React 4-amino-1H-pyrazolo[3,4-b]pyridine with 2-aminobenzoyl chloride in dichloromethane using DMAP as a catalyst.
-
Yield Optimization Challenges:
-
Competing side reactions at the pyrazole N1 position may require protective group strategies (e.g., tert-butoxycarbonyl) .
-
Steric hindrance from the ortho-amino group necessitates high dilution conditions to prevent dimerization.
Biological Activity and Mechanism of Action
Antiproliferative Effects (Hypothetical Data)
| Cell Line | IC₅₀ (μM) | Mechanism Hypotheses |
|---|---|---|
| MCF-7 (Breast) | 0.45 | Downregulation of PI3K/Akt/mTOR signaling |
| A549 (Lung) | 1.2 | Induction of G1 cell cycle arrest |
| HT-29 (Colon) | 2.8 | Moderate cytochrome c release (apoptosis) |
Caveats: These values are extrapolated from structurally related compounds in and .
Pharmacokinetic and Toxicity Considerations
In Vivo Tolerability
-
Acute Toxicity (Rodents): Estimated LD₅₀ >500 mg/kg based on analogues with similar logP values .
-
hERG Inhibition Risk: The planar aromatic system poses potential cardiotoxicity, necessitating patch-clamp assays for validation.
Patent Landscape and Therapeutic Applications
Intellectual Property Analysis
While no patents explicitly claim 2-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide, related filings include:
-
WO2017025557A1: Covers pyrazolo[3,4-b]pyridine carboxamides as JAK2 inhibitors .
-
US20130079317A1: Discloses 4-aminopyrazolo[3,4-b]pyridines for oncology indications .
Emerging Therapeutic Roles
-
Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) to counteract Akt-mediated immune evasion.
-
Neurodegeneration: Modulation of tau hyperphosphorylation in Alzheimer’s models via GSK3β inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume